Methyl 2-(3-bromophenyl)thiazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(3-bromophenyl)thiazole-4-carboxylate is a chemical compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. This particular compound is characterized by the presence of a bromophenyl group attached to the thiazole ring, making it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(3-bromophenyl)thiazole-4-carboxylate typically involves the reaction of 3-bromobenzaldehyde with thiosemicarbazide to form a thiazole intermediate. This intermediate is then esterified using methyl chloroformate under basic conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium ethoxide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise temperature and pressure regulation, enhancing the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(3-bromophenyl)thiazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Coupling Reactions: Palladium catalysts (Pd) and bases like potassium phosphate (K3PO4) in solvents like toluene or dimethylformamide (DMF).
Major Products:
Substitution Products: Various substituted thiazole derivatives.
Oxidation Products: Oxidized thiazole compounds.
Coupling Products: Biaryl thiazole derivatives.
Scientific Research Applications
Methyl 2-(3-bromophenyl)thiazole-4-carboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for developing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(3-bromophenyl)thiazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The bromophenyl group enhances its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
- Methyl 2-(4-chlorophenyl)thiazole-4-carboxylate
- Methyl 2-(2-fluorophenyl)thiazole-4-carboxylate
- Methyl 2-(3-methylphenyl)thiazole-4-carboxylate
Comparison: Methyl 2-(3-bromophenyl)thiazole-4-carboxylate is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This makes it more reactive in substitution and coupling reactions compared to its chloro, fluoro, and methyl analogs. Additionally, the bromine atom enhances its biological activity, making it a valuable compound in medicinal chemistry.
Biological Activity
Methyl 2-(3-bromophenyl)thiazole-4-carboxylate is a heterocyclic compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on various studies.
Chemical Structure and Properties
- Molecular Formula : C12H10BrN1O2S
- Molecular Weight : Approximately 298.16 g/mol
- Functional Groups : The compound features a thiazole ring, a bromophenyl substituent, and a carboxylate ester, which contribute to its reactivity and biological interactions.
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties against various bacterial strains. Thiazole derivatives are known to exhibit significant activity against both Gram-positive and Gram-negative bacteria. Notably, studies have shown:
- Minimum Inhibitory Concentration (MIC) : The compound demonstrated effective MIC values against several pathogenic bacteria, indicating its potential as an antimicrobial agent.
- Mechanism of Action : It is believed that the thiazole ring interacts with bacterial enzymes involved in cell wall synthesis, leading to bactericidal effects. The presence of bromine enhances lipophilicity, improving membrane penetration and target interaction .
Anticancer Properties
Research indicates that this compound possesses anticancer properties:
- Cell Line Studies : In vitro studies have shown that the compound inhibits the proliferation of various cancer cell lines, including breast cancer and lung cancer cells. The IC50 values for these activities suggest a promising therapeutic index .
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation. Its structural features facilitate interactions with molecular targets associated with tumor growth .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:
Compound Name | Structural Differences | Unique Properties |
---|---|---|
Methyl 2-(4-chlorophenyl)thiazole-4-carboxylate | Chlorine instead of bromine | Different reactivity due to chlorine's electronegativity |
Methyl 2-(4-fluorophenyl)thiazole-4-carboxylate | Fluorine instead of bromine | Increased lipophilicity due to fluorine |
Methyl 2-(4-methylphenyl)thiazole-4-carboxylate | Methyl group instead of bromine | Altered steric effects impacting biological activity |
The presence of bromine in this compound imparts distinct reactivity patterns compared to its analogs, enhancing its binding affinity to biological targets .
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
- Antimicrobial Evaluation : A study reported that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with promising results in inhibiting biofilm formation .
- Anticancer Research : Another investigation highlighted its efficacy in reducing cell viability in breast cancer cell lines, suggesting potential for further development as an anticancer agent .
- Mechanistic Insights : Research indicated that the compound modulates inflammatory pathways, potentially inhibiting pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial in cancer progression .
Properties
Molecular Formula |
C11H8BrNO2S |
---|---|
Molecular Weight |
298.16 g/mol |
IUPAC Name |
methyl 2-(3-bromophenyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C11H8BrNO2S/c1-15-11(14)9-6-16-10(13-9)7-3-2-4-8(12)5-7/h2-6H,1H3 |
InChI Key |
NJELTUQATPKHOO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CSC(=N1)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.